Pan‑PIM Kinase Inhibition Profile (ChEMBL‑Derived pKi Values from ZINC15)
The compound displays a distinct pan‑PIM inhibition profile, with pKi values of 8.70 (PIM1), 7.14 (PIM2), and 8.22 (PIM3) derived from ChEMBL 20 [1]. These correspond to approximate IC₅₀ values of ~2.0 nM (PIM1), ~73 nM (PIM2), and ~6.0 nM (PIM3). This profile demonstrates an ~37‑fold selectivity window between PIM1 and PIM2, in contrast to the clinical pan‑PIM inhibitor CX‑6258, which reports IC₅₀ values of 5 nM (PIM1), 25 nM (PIM2), and 16 nM (PIM3) — i.e., a narrower ~5‑fold PIM1/PIM2 window . The pronounced PIM1‑over‑PIM2 selectivity may be mechanistically relevant for contexts where PIM2‑sparing pharmacology is desired.
| Evidence Dimension | PIM kinase inhibitory potency (pKi / approximate IC₅₀) |
|---|---|
| Target Compound Data | PIM1 pKi 8.70 (~2.0 nM); PIM2 pKi 7.14 (~73 nM); PIM3 pKi 8.22 (~6.0 nM) [1] |
| Comparator Or Baseline | CX‑6258 (pan‑PIM inhibitor): PIM1 IC₅₀ 5 nM; PIM2 IC₅₀ 25 nM; PIM3 IC₅₀ 16 nM |
| Quantified Difference | Target compound PIM1/PIM2 ratio ~37; CX‑6258 PIM1/PIM2 ratio ~5 |
| Conditions | ChEMBL 20 curated biochemical assays; exact assay protocols not specified in ZINC15 [1] |
Why This Matters
For research programs requiring PIM1‑biased tool compounds, the wider selectivity window of CAS 1396747‑02‑6 may reduce PIM2‑mediated confounding effects compared to equipotent pan‑PIM inhibitors like CX‑6258.
- [1] ZINC15 Database. ZINC000073141025 – Activities based on ChEMBL 20 (PIM1 pKi 8.70, PIM2 pKi 7.14, PIM3 pKi 8.22). Accessed 2026-04-29. View Source
